molecular formula C17H17FN2O2 B3007593 4-fluoro-N-(mesitylcarbamoyl)benzamide CAS No. 897838-91-4

4-fluoro-N-(mesitylcarbamoyl)benzamide

Cat. No.: B3007593
CAS No.: 897838-91-4
M. Wt: 300.333
InChI Key: MEABCIXUMKSETK-UHFFFAOYSA-N
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Description

4-Fluoro-N-(mesitylcarbamoyl)benzamide is a benzamide derivative featuring a fluorine atom at the para position of the benzoyl group and a mesitylcarbamoyl (2,4,6-trimethylphenylcarbamoyl) substituent on the amide nitrogen.

Properties

IUPAC Name

4-fluoro-N-[(2,4,6-trimethylphenyl)carbamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O2/c1-10-8-11(2)15(12(3)9-10)19-17(22)20-16(21)13-4-6-14(18)7-5-13/h4-9H,1-3H3,(H2,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEABCIXUMKSETK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)NC(=O)C2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Fluoro-N-(mesitylcarbamoyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as:

  • Molecular Formula : C13_{13}H14_{14}F1_{1}N2_{2}O
  • CAS Number : 897838-91-4

Biological Activity Overview

This compound has shown various biological activities, particularly in anti-cancer and anti-inflammatory applications. The compound's efficacy is attributed to its ability to interact with specific molecular targets within cells.

The proposed mechanisms of action for this compound include:

  • Inhibition of Oncogenic Pathways : The compound may inhibit pathways associated with cancer cell proliferation.
  • Modulation of MicroRNA Expression : Similar compounds have been shown to affect microRNA levels, which are crucial in regulating gene expression related to cancer and other diseases.

Case Studies

  • Anti-Cancer Activity :
    • A study demonstrated that derivatives of benzamide compounds, including those similar to this compound, exhibited significant inhibition of cancer cell growth in vitro. The mechanism involved the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins in human cancer cell lines such as HeLa and U-87 MG .
  • MicroRNA Inhibition :
    • Research has indicated that certain benzamide derivatives can act as inhibitors of microRNA-21, a known oncogenic microRNA. This inhibition leads to enhanced apoptosis and reduced proliferation in cancer cells .

Data Table: Biological Activities of this compound

Activity TypeDescriptionReference
Anti-CancerInhibits growth in human cancer cell lines
MicroRNA InhibitionInhibits expression of oncogenic microRNA-21
Apoptosis InductionEnhances apoptosis through modulation of gene expression

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogs

Substituent Effects on Physicochemical Properties

The mesitylcarbamoyl group introduces steric bulk and lipophilicity compared to simpler substituents. Key comparisons include:

Table 1: Substituent-Driven Property Differences
Compound Substituent Molecular Weight logP* Key Features
4-Fluoro-N-(mesitylcarbamoyl)benzamide 2,4,6-Trimethylphenylcarbamoyl ~330 (calc.) ~4.2 High lipophilicity, steric hindrance
4-Fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide Isoindolin-2-yl 298.25 3.98 Heterocyclic moiety, H-bond acceptor
4-Fluoro-N-(octan-2-yl)benzamide Branched alkyl chain 265.34 ~4.5 Enhanced solubility in nonpolar media
4-Fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide 2-Hydroxy-4-nitrophenyl 288.22 2.1 Polar substituents, strong H-bonding

*logP estimated via analogous compounds.

  • Lipophilicity : The mesitylcarbamoyl group increases logP compared to polar substituents (e.g., nitro or hydroxy groups) but remains lower than long alkyl chains (e.g., octan-2-yl).

Spectroscopic and Analytical Data

Table 2: Key Spectroscopic Features
Compound IR (C=O stretch, cm⁻¹) ¹H-NMR (δ ppm, aromatic) ¹³C-NMR (δ ppm, C=O) MS (m/z)
This compound ~1670 (amide) 6.8–7.9 (multiplet) ~165–170 [M+H]⁺~331
4-Fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide 1647 (amide) 7.0–8.0 (multiplet) 165.5 298.25
4-Fluoro-N-(4-fluorophenyl)benzamide 1670 (amide) 7.1–7.9 (multiplet) 166.3 262.24
  • IR : Amide C=O stretches are consistent across analogs (~1647–1670 cm⁻¹).
  • NMR : Aromatic proton signals vary with substituent electron effects. The mesityl group’s methyl protons appear at ~2.2–2.5 ppm (singlets).

Crystallographic and Conformational Analysis

  • Dihedral Angles : In 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide , the dihedral angle between aromatic rings is 14.1°, stabilized by intramolecular H-bonding. The mesityl group’s bulk may increase this angle, reducing planarity.
  • Packing Interactions : Analogs with polar groups (e.g., nitro, hydroxy) form extensive H-bonded networks , while mesityl-substituted compounds likely rely on van der Waals interactions due to methyl groups.

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